N3-cyclopentyl-1-methyl-1H-pyrazole-3,4-diamine
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Overview
Description
Preparation Methods
The synthesis of N3-cyclopentyl-1-methyl-1H-pyrazole-3,4-diamine typically involves the reaction of cyclopentylamine with 1-methyl-1H-pyrazole-3,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
N3-cyclopentyl-1-methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Scientific Research Applications
N3-cyclopentyl-1-methyl-1H-pyrazole-3,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N3-cyclopentyl-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
N3-cyclopentyl-1-methyl-1H-pyrazole-3,4-diamine can be compared with other pyrazole derivatives such as:
1-methyl-1H-pyrazole-3,4-diamine: Similar in structure but lacks the cyclopentyl group, which may result in different biological activities and chemical properties.
3,5-dimethyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with distinct functional groups that confer unique properties and applications.
1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Differing in the presence of a phenyl group and carboxylic acid functionality, leading to varied uses in research and industry.
Properties
IUPAC Name |
3-N-cyclopentyl-1-methylpyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-13-6-8(10)9(12-13)11-7-4-2-3-5-7/h6-7H,2-5,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLHSPQYZAQGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NC2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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